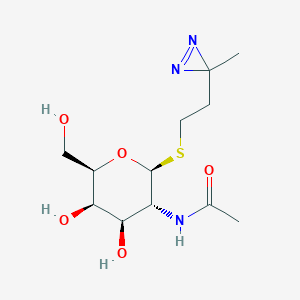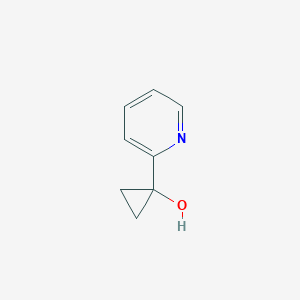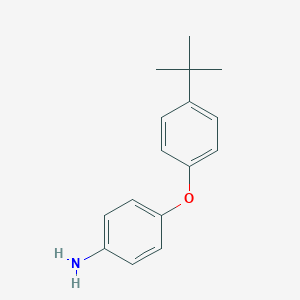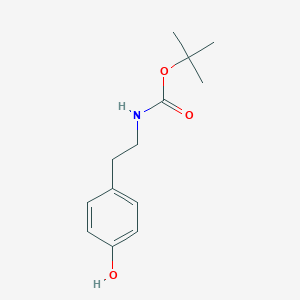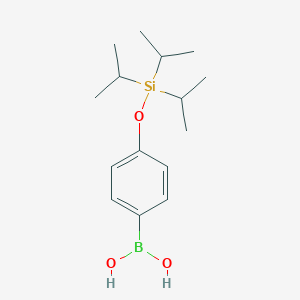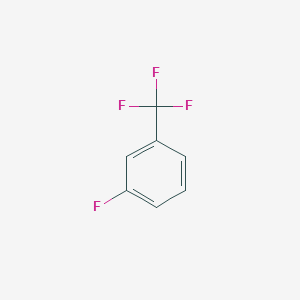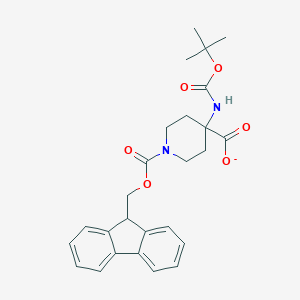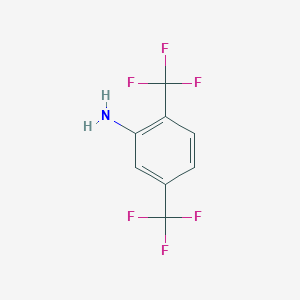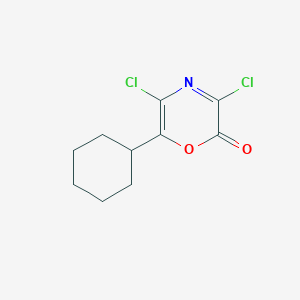
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one, commonly known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used for decades to treat tuberculosis. However, in recent years, DCS has gained attention for its potential use in treating psychiatric disorders, particularly anxiety disorders.
作用機序
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By binding to the NMDA receptor, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one enhances the effects of exposure therapy by facilitating the extinction of fear memories. This mechanism of action has been demonstrated in both animal and human studies.
Biochemical and Physiological Effects:
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to have both biochemical and physiological effects. Biochemically, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory processes. Physiologically, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to increase heart rate and blood pressure, although these effects are generally mild and transient.
実験室実験の利点と制限
One advantage of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its well-established synthesis method and safety profile. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been used for decades in the treatment of tuberculosis and has a known safety profile. However, one limitation of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its potential for abuse. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to have addictive properties in animal studies, and caution should be exercised when using it in human studies.
将来の方向性
There are several future directions for the use of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in psychiatric research. One direction is to explore its potential use in other psychiatric disorders, such as OCD and depression. Another direction is to explore its potential use in combination with other therapies, such as cognitive-behavioral therapy (CBT). Additionally, future research should focus on optimizing the dosing and timing of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one administration to maximize its therapeutic effects. Finally, more research is needed to better understand the long-term effects of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one on the brain and behavior.
合成法
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is synthesized by the reaction of cyclohexylamine with oxalyl chloride, followed by the reaction of the resulting cyclohexylamide with sodium cyanate and then with chlorine gas. The final product is obtained by recrystallization from ethanol. This synthesis method has been used for decades and is well-established in the scientific community.
科学的研究の応用
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been studied extensively for its potential use in treating anxiety disorders, specifically social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD). Research has shown that 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one can enhance the effects of exposure therapy, a form of therapy that involves gradually exposing patients to their fears in a controlled environment. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has also been studied for its potential use in treating other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and depression.
特性
CAS番号 |
125849-99-2 |
|---|---|
製品名 |
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one |
分子式 |
C10H11Cl2NO2 |
分子量 |
248.1 g/mol |
IUPAC名 |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
InChIキー |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
正規SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
同義語 |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



